molecular formula C17H22N4O2 B038929 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide CAS No. 123258-83-3

2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide

Cat. No. B038929
M. Wt: 314.4 g/mol
InChI Key: KQXMAPPEQLLSJE-YHWZYXNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide is a chemical compound that has potential applications in scientific research.

Scientific Research Applications

2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide has potential applications in scientific research as a tool compound. It has been shown to bind to a specific protein target, which makes it useful for studying the function of that protein in cells and tissues. Additionally, it may have potential as a lead compound for the development of new drugs that target this protein.

Mechanism Of Action

The mechanism of action of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide is not fully understood. However, it is known to bind to a specific protein target and modulate its activity. This protein target is involved in various cellular processes, including cell growth and division, and is implicated in several diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide are still being studied. However, it has been shown to affect the activity of a specific protein target, which may have downstream effects on cellular processes such as cell growth and division.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide in lab experiments is its ability to bind to a specific protein target, which makes it useful for studying the function of that protein in cells and tissues. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide. One direction is to further study its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a lead compound for the development of new drugs that target the protein it binds to. Additionally, it may be useful to investigate its potential applications in the treatment of specific diseases.

Synthesis Methods

The synthesis of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide involves the reaction of a benzimidazole-1-carboxylic acid derivative with a bicyclic amine. The reaction is typically carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting compound is purified through column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

properties

CAS RN

123258-83-3

Product Name

2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide

InChI

InChI=1S/C17H22N4O2/c1-20-12-5-4-6-13(20)10-11(9-12)18-16(22)21-15-8-3-2-7-14(15)19-17(21)23/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,23)/t11?,12-,13+

InChI Key

KQXMAPPEQLLSJE-YHWZYXNKSA-N

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O

SMILES

CN1C2CCCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O

Origin of Product

United States

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